

# Application Notes and Protocols: Synthesis of Nankakurines from Luciduline

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## Compound of Interest

Compound Name: *Lucidioline*

Cat. No.: *B11751281*

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## Abstract

This document provides detailed application notes and protocols for the synthesis of the Lycopodium alkaloids, nankakurine A and nankakurine B, utilizing luciduline as a key precursor. Nankakurine A has garnered significant interest within the drug development community due to its reported ability to induce the secretion of neurotrophic factors, suggesting its potential as a therapeutic agent for neurodegenerative diseases.<sup>[1]</sup> The synthetic route detailed herein, based on the work of Cheng and Waters, offers a concise and efficient pathway to access these complex natural products, enabling further biological evaluation.<sup>[1][2]</sup> This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

## Introduction

The Lycopodium alkaloids are a diverse family of natural products known for their complex and varied molecular architectures. Among these, nankakurine A and B, first isolated from *Lycopodium hamiltonii*, have emerged as compelling targets for chemical synthesis due to their intricate structures and promising biological activities.<sup>[1]</sup> Specifically, nankakurine A has been shown to stimulate the release of neurotrophic factors from glial cells, which are crucial for neuronal survival, differentiation, and regeneration.<sup>[1]</sup> This property makes nankakurine A a valuable lead compound in the pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

The scarcity of these alkaloids from their natural source necessitates an efficient synthetic strategy to enable in-depth biological studies. The synthetic approach outlined in these notes leverages the readily available Lycopodium alkaloid, luciduline, as a strategic starting material. The core of this strategy involves a key aminoallylation reaction followed by a ring-closing metathesis to construct the characteristic spiropiperidine moiety of the nankakurines.<sup>[2]</sup> This method provides a more streamlined approach compared to earlier total syntheses.

## Data Presentation: Synthesis of Nankakurines from Luciduline

The following table summarizes the key quantitative data for the multi-step synthesis of (±)-nankakurine A and (±)-nankakurine B from a precursor to luciduline. The synthesis of luciduline itself is a preliminary step, and its yield is reported as a separate entry.

Step	Reaction	Starting Material	Product	Reagents and Conditions	Yield (%)
1	Synthesis of Luciduline	Precursor Ketone	(±)-Luciduline	1. MeNH <sub>2</sub> , PhH, 75 °C; 2. (CH <sub>2</sub> O) <sub>n</sub> , 3-methyl-1-butanol, reflux	74
2	Aminoallylation	(±)-Luciduline	Diamine Intermediate	1. Allylamine, Benzene, reflux; 2. Allylmagnesium bromide, THF, 0 °C to rt	85
3	Ring-Closing Metathesis	Diamine Intermediate	Spiro-olefin	Grubbs' 2nd generation catalyst, CH <sub>2</sub> Cl <sub>2</sub> , reflux	88
4	Hydrogenation	Spiro-olefin	(±)-Nankakurine A	H <sub>2</sub> , 10% Pd/C, MeOH, rt	98
5	Reductive Amination	(±)-Nankakurine A	(±)-Nankakurine B	(CH <sub>2</sub> O) <sub>n</sub> , NaBH(OAc) <sub>3</sub> , ClCH <sub>2</sub> CH <sub>2</sub> Cl, rt	91

## Experimental Protocols

### Step 1: Synthesis of (±)-Luciduline

- Imination: To a solution of the precursor ketone (1.0 equiv) in benzene, add methylamine (excess). Reflux the mixture with a Dean-Stark trap until the calculated amount of water is

collected.

- Mannich Cyclization: Concentrate the reaction mixture under reduced pressure. To the residue, add 3-methyl-1-butanol and paraformaldehyde (excess). Reflux the mixture for 20 hours.
- Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford (±)-luciduline.

## Step 2: Aminoallylation of (±)-Luciduline to Diamine Intermediate

- Imine Formation: To a solution of (±)-luciduline (1.0 equiv) in benzene, add allylamine (excess). Reflux the mixture with a Dean-Stark trap for 12 hours.
- Grignard Addition: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in anhydrous THF and cool to 0 °C. Add allylmagnesium bromide (3.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
- Work-up and Purification: Quench the reaction with saturated aqueous NH<sub>4</sub>Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the diamine intermediate.

## Step 3: Ring-Closing Metathesis to Spiro-olefin

- Reaction Setup: To a solution of the diamine intermediate (1.0 equiv) in degassed CH<sub>2</sub>Cl<sub>2</sub>, add Grubbs' 2nd generation catalyst (0.05 equiv).
- Reaction Execution: Reflux the mixture for 4 hours under an argon atmosphere.
- Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to give the spiro-olefin.

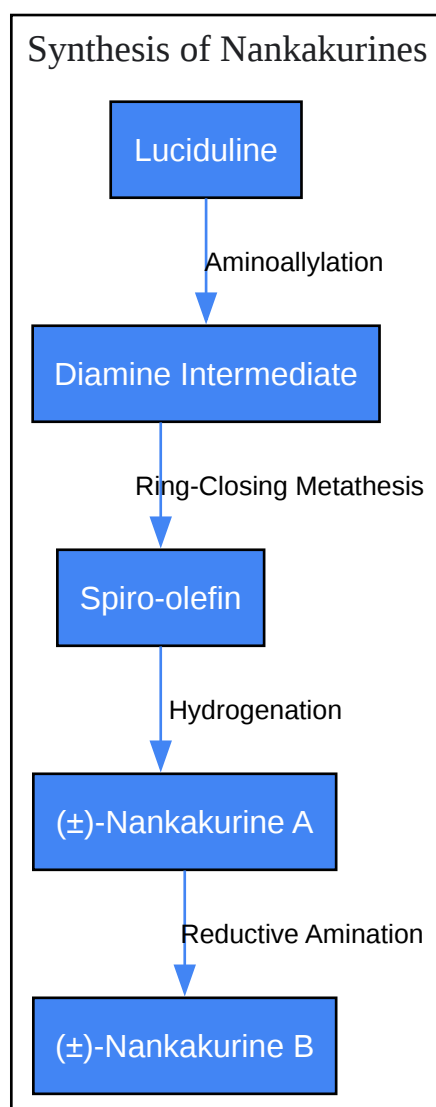
## Step 4: Hydrogenation to (±)-Nankakurine A

- **Reaction Setup:** To a solution of the spiro-olefin (1.0 equiv) in methanol, add 10% Pd/C (catalytic amount).
- **Reaction Execution:** Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
- **Work-up and Purification:** Filter the reaction mixture through a pad of Celite and wash with methanol. Concentrate the filtrate under reduced pressure to afford (±)-nankakurine A.

## Step 5: Reductive Amination to (±)-Nankakurine B

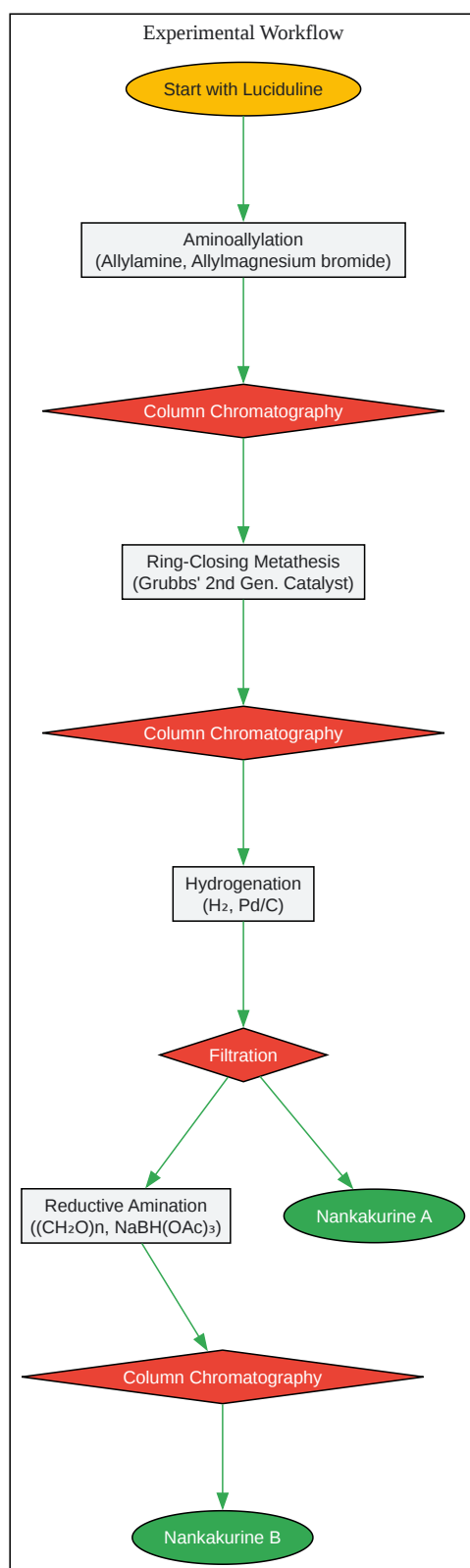
- **Reaction Setup:** To a solution of (±)-nankakurine A (1.0 equiv) and paraformaldehyde (excess) in 1,2-dichloroethane, add sodium triacetoxyborohydride (2.0 equiv).
- **Reaction Execution:** Stir the mixture at room temperature for 12 hours.
- **Work-up and Purification:** Quench the reaction with saturated aqueous NaHCO<sub>3</sub> solution. Extract the aqueous layer with CH<sub>2</sub>Cl<sub>2</sub>. Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield (±)-nankakurine B.

## Visualizations



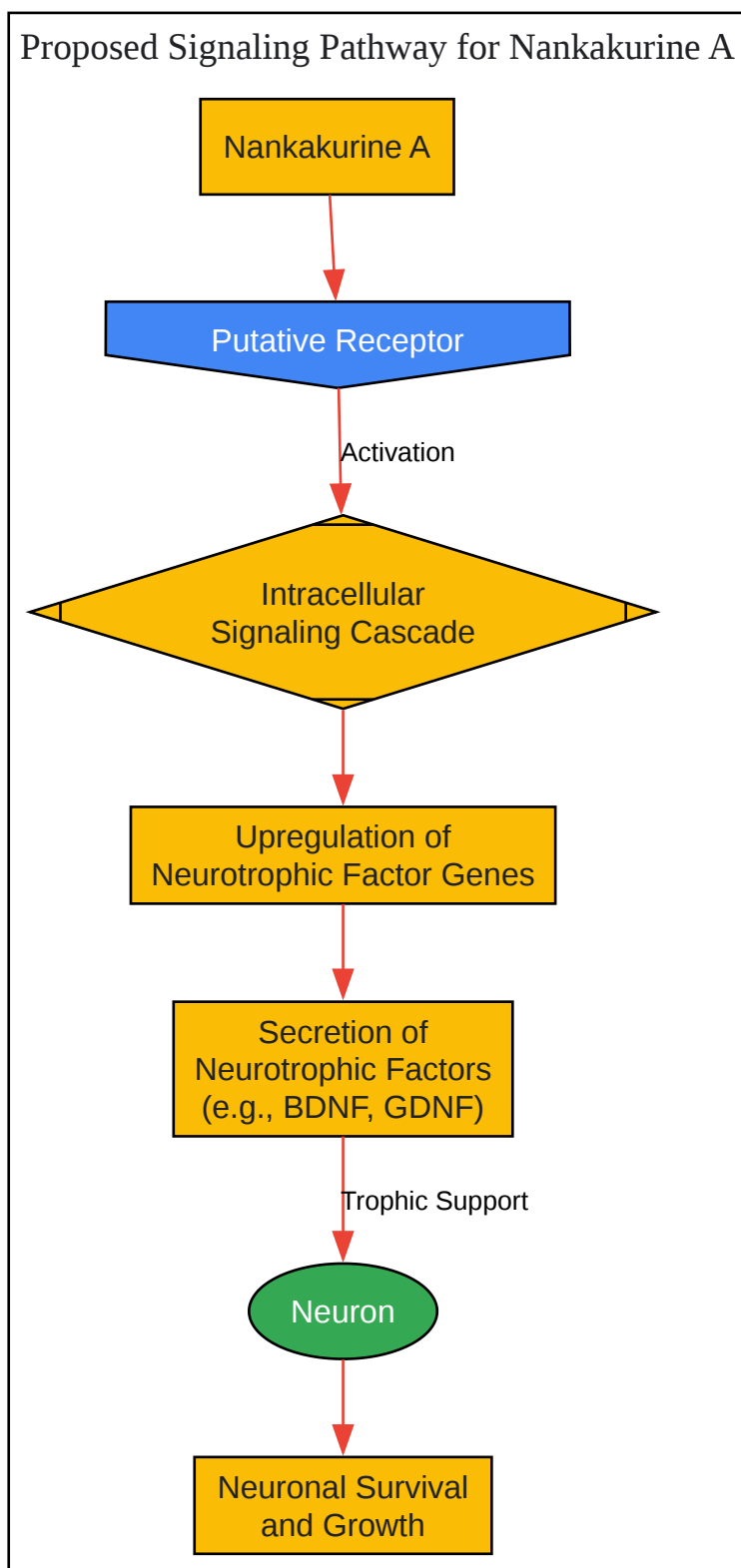
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Caption: Synthetic pathway from luciduline to nankakurines A and B.



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Caption: General experimental workflow for nankakurine synthesis.



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Caption: Putative signaling pathway of nankakurine A in glial cells.



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## References

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